molecular formula C22H21ClFN3O B2840137 N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1326878-91-4

N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2840137
CAS No.: 1326878-91-4
M. Wt: 397.88
InChI Key: BFFXAPXQIPJIIB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methyl, and fluoro groups, as well as a piperidinyl methanone moiety.

Preparation Methods

The synthesis of N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring.

    Substitution Reactions: Introduction of chloro, methyl, and fluoro groups onto the quinoline core through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Amidation: Coupling of the quinoline derivative with piperidin-1-yl methanone using coupling reagents like EDCI or DCC under mild conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-chloro-4-methylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can be compared with similar compounds such as:

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Fluoroquinolones: A class of antibiotics with a fluoroquinoline core.

    Piperidine Derivatives: Compounds with piperidine moieties but different aromatic substitutions.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological or chemical properties.

Properties

IUPAC Name

[4-(2-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O/c1-14-5-7-20(18(23)11-14)26-21-16-12-15(24)6-8-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFXAPXQIPJIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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